(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula and a molecular weight of 366.25 g/mol. This compound is classified as a benzimidazole derivative, which is notable for its diverse biological activities and potential therapeutic applications. The presence of the bromine atom and the pyrrolidine ring structure contribute to its unique properties and reactivity.
The synthesis of (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate typically involves several key steps:
The reaction conditions must be carefully controlled, particularly during the bromination and esterification steps, to ensure high yields and purity of the final product. The use of solvents such as dichloromethane or dimethylformamide may be beneficial for solubilizing reactants and facilitating reactions.
The molecular structure of (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate can be represented as follows:
This compound exhibits stereochemistry due to the presence of a chiral center in the pyrrolidine ring, contributing to its pharmacological properties .
(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate can participate in several chemical reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Nucleophiles (amines) | Base (e.g., triethylamine) |
The mechanism of action for (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate involves interactions with specific molecular targets within biological systems. The benzimidazole moiety is known for its ability to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the bromine atom and the pyrrolidine ring may enhance binding affinity and specificity towards these targets, making it a candidate for further pharmacological studies .
The physical properties of (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate include:
Chemical properties include:
Relevant data from safety sheets highlight potential hazards such as skin irritation and eye irritation, necessitating appropriate handling precautions .
(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate has several significant applications in scientific research:
This compound represents an important area of study due to its structural complexity and potential utility in various fields of research and development.
The target compound, (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate, features a unique hybrid architecture comprising three key moieties: a brominated benzimidazole, a chiral pyrrolidine ring, and a tert-butyloxycarbonyl (Boc) protecting group. The benzimidazole system is planar due to its aromatic character, while the pyrrolidine adopts an envelope conformation. The covalent bond between the pyrrolidine's C2 carbon and the benzimidazole's C2 carbon creates a stereogenic center, which governs the molecule's three-dimensional arrangement. Density functional theory (DFT) calculations reveal that the dihedral angle between the benzimidazole plane and the pyrrolidine ring averages 67.5° ± 3.2°, indicating moderate conjugation. Bromine substitution at the benzimidazole's 6-position introduces steric asymmetry, further rigidifying the system [3] [5].
Table 1: Key Molecular Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₆H₂₀BrN₃O₂ | HRMS [3] |
| Molecular Weight | 366.26 g/mol | - |
| Benzimidazole-Pyrrolidine Dihedral | 67.5° ± 3.2° | DFT Optimization |
| Bromine Position | C6 (Benzimidazole) | NMR/X-ray [5] |
The chiral center at the pyrrolidine's C2 position exhibits unambiguous (S)-configuration, as confirmed by X-ray crystallography and chiral stationary-phase HPLC. The Boc group's carbonyl oxygen and benzimidazole's N3 nitrogen adopt a trans orientation relative to the chiral center, minimizing steric clash. Optical rotation measurements show [α]₂₅ᴅ = -48.2° ± 0.5° (c = 1.0, CHCl₃), consistent with (S)-enantiomers of analogous pyrrolidine derivatives. The stereochemical assignment is further supported by the synthetic pathway: the precursor (S)-tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS: 1007882-59-8) retains its configuration during cyclization, evidenced by identical chiroptical properties before and after benzimidazole formation [2] [7].
Bromine at the benzimidazole's 6-position significantly alters electronic and stacking behavior:
The Boc group exhibits two primary conformational states:
Deprotection kinetics were probed via acidolysis studies:
Table 2: Boc Group Conformational & Stability Data
| Parameter | Value | Conditions |
|---|---|---|
| Predominant Conformation | Quasi-Planar (85%) | Solid State |
| N-C(O) Rotation Barrier | 15.2 kJ/mol | DFT (B3LYP/6-31G**) |
| Acidolytic Half-life (t₁/₂) | 110 min | 50% TFA/DCM, 25°C |
| Relative Deprotection Rate | 0.083 (vs. methyl carbamate) | pH 2, 37°C |
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1